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Compound of Interest

Compound Name: Combi-2

Cat. No.: B15139189 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

common issues encountered during Combi-2 Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Combi-2 MIC assays?

Inconsistent results in Combi-2 MIC assays, such as checkerboard assays, can arise from

several factors. These can be broadly categorized into technical, biological, and data

interpretation issues.

Technical Factors:

Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too

dense or too sparse can lead to artificially high or low MIC values, respectively. It is crucial to

standardize the inoculum to a 0.5 McFarland standard.

Pipetting Errors: Inaccurate or inconsistent pipetting of the antimicrobial agents or the

bacterial inoculum can significantly alter the final concentrations in the microtiter plate wells,

leading to unreliable results.

Media Composition: The type and composition of the growth media can affect bacterial

growth and the activity of the antimicrobial agents. Variations in cation concentration, pH,
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and the presence of interfering substances can all contribute to variability.

Incubation Conditions: Inconsistent temperature, humidity, and atmospheric conditions (e.g.,

CO2 levels) during incubation can impact the rate of bacterial growth and, consequently, the

MIC readings.

Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can

concentrate the media and antimicrobials, leading to skewed results.

Biological Factors:

Bacterial Strain Variability: Different bacterial strains, and even sub-cultures of the same

strain, can exhibit phenotypic variations that affect their susceptibility to antimicrobial agents.

Growth Rate: The inherent growth rate of the microorganism can influence the outcome of

the assay. Slower-growing organisms may require longer incubation times, which can also

affect the stability of the tested compounds.

Resistance Mechanisms: The presence of inducible or heterogeneous resistance

mechanisms in the bacterial population can lead to inconsistent results, such as skipped

wells or trailing endpoints.

Data Interpretation:

Endpoint Determination: The visual determination of growth inhibition can be subjective.

What one researcher considers "no growth," another might interpret as "slight turbidity."

Using a spectrophotometer to read optical density can provide a more objective measure.

FIC Index Calculation: Errors in calculating the Fractional Inhibitory Concentration (FIC)

index can lead to misinterpretation of the drug interaction (synergy, additivity, or antagonism).

Q2: My MIC values for the individual drugs are inconsistent between experiments. What should

I do?

Inconsistent MICs for the single agents in your Combi-2 assay are a red flag that needs to be

addressed before interpreting any combination data. Here's a step-by-step troubleshooting

approach:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15139189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Review Your Protocol: Ensure you are strictly adhering to a standardized protocol, such as

those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European

Committee on Antimicrobial Susceptibility Testing (EUCAST).

Check Your Inoculum: Verify that you are consistently preparing your inoculum to the correct

density (0.5 McFarland standard). Use a spectrophotometer for accuracy if available.

Calibrate Pipettes: Regularly calibrate and verify the accuracy of your pipettes to minimize

volume transfer errors.

Use Quality Control (QC) Strains: Routinely test a well-characterized reference strain (e.g.,

E. coli ATCC 25922, P. aeruginosa ATCC 27853) with known MIC values for the individual

drugs you are testing. The MICs for the QC strain should fall within the established

acceptable range.[1]

Assess Media and Reagents: Ensure your growth medium is from a reputable supplier and is

prepared correctly. Check the expiration dates of all reagents, including the antimicrobial

stock solutions.

Standardize Incubation: Maintain consistent incubation times, temperatures, and

atmospheric conditions for all experiments.

Q3: I am observing "skipped wells" in my checkerboard assay. What does this mean?

"Skipped wells" refer to a phenomenon where bacterial growth is observed at higher

concentrations of an antimicrobial combination, while no growth is seen at lower

concentrations. This can be caused by several factors:

Contamination: Contamination of a single well with a resistant organism can lead to isolated

growth.

Precipitation of Compounds: The combination of the two drugs at certain concentrations may

lead to precipitation, reducing their effective concentration and allowing for bacterial growth.

Paradoxical Effect (Eagle Effect): Some antimicrobial agents exhibit a paradoxical effect

where their bactericidal activity decreases at very high concentrations.
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Inoculum Issues: An uneven distribution of the bacterial inoculum can result in some wells

receiving a much lower number of cells, leading to apparent inhibition.

To troubleshoot skipped wells, it is important to carefully check for contamination, visually

inspect the wells for any precipitation, and ensure a homogenous bacterial suspension is used

for inoculation.

Q4: How do I interpret the Fractional Inhibitory Concentration (FIC) Index?

The FIC index is a quantitative measure of the interaction between two antimicrobial agents. It

is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is generally as follows:

FIC Index Interpretation

≤ 0.5 Synergy

> 0.5 to 4.0 Additive or Indifference

> 4.0 Antagonism

It is important to note that these cutoff values can be subject to some debate and may vary

slightly in the literature.[2][3][4][5]

Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in

Combi-2 MIC assays.

Problem 1: High variability in replicate wells.
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Potential Cause Recommended Solution

Inaccurate pipetting
Calibrate and verify pipettes. Use reverse

pipetting for viscous solutions.

Inhomogeneous bacterial suspension
Vortex the inoculum thoroughly before and

during dispensing.

Edge effects in the microtiter plate

Avoid using the outermost wells for critical

measurements or fill them with sterile media to

create a humidity barrier.

Problem 2: No growth in the positive control well.

Potential Cause Recommended Solution

Inoculum viability issue
Use a fresh culture to prepare the inoculum.

Verify the viability of the bacterial stock.

Incorrect media preparation

Ensure the growth medium is prepared

according to the manufacturer's instructions and

has the correct pH.

Accidental addition of antimicrobial to the control

well

Be meticulous during plate setup to avoid cross-

contamination.

Problem 3: Unexpectedly high or low FIC index values.

Potential Cause Recommended Solution

Inaccurate MIC determination for single agents

Re-run the MICs for the individual drugs with

appropriate quality controls before proceeding

with the combination assay.

Calculation error Double-check the FIC index calculation.

True synergistic or antagonistic interaction

Repeat the experiment to confirm the result.

Consider using a secondary method, such as a

time-kill assay, to validate the finding.
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Data Presentation: Quality Control
Establishing robust quality control is paramount for ensuring the reliability of Combi-2 MIC

assay results. While standardized QC ranges for specific drug combinations are not widely

established, it is recommended to use reference strains to monitor the performance of the

individual antimicrobial agents.

Table 1: Example Quality Control Ranges for Individual Antimicrobials against Reference

Strains (CLSI Guidelines)

Quality Control Strain Antimicrobial Agent
Acceptable MIC Range
(µg/mL)

Escherichia coli ATCC®

25922™
Ampicillin 2 - 8

Ciprofloxacin 0.004 - 0.015

Gentamicin 0.25 - 1

Staphylococcus aureus

ATCC® 29213™
Oxacillin 0.12 - 0.5

Vancomycin 0.5 - 2

Linezolid 1 - 4

Pseudomonas aeruginosa

ATCC® 27853™
Ceftazidime 1 - 4

Meropenem 0.25 - 1

Tobramycin 0.25 - 1

Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M100

document for the most current QC ranges.

For the combination assay, it is advisable to establish in-house QC parameters by repeatedly

testing a reference strain with the drug combination of interest and establishing a baseline for

the expected FIC index.
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Table 2: Template for In-House Quality Control of FIC Index

QC
Strain

Drug
Combi
nation

Date
MIC
Drug A
(alone)

MIC
Drug B
(alone)

MIC
Drug A
(in
combo
)

MIC
Drug B
(in
combo
)

FIC
Index

Pass/F
ail

Experimental Protocols
Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard microdilution assay to determine

the interaction between two antimicrobial agents.

Materials:

96-well microtiter plates

Antimicrobial stock solutions (Drug A and Drug B)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial culture in the logarithmic growth phase

0.5 McFarland turbidity standard

Sterile multichannel and single-channel pipettes and tips

Spectrophotometer or microplate reader (optional)

Methodology:

Preparation of Antimicrobial Dilutions: a. Prepare intermediate dilutions of Drug A and Drug B

in CAMHB at four times the final desired concentrations. b. In a 96-well plate, add 50 µL of

CAMHB to all wells. c. Add 50 µL of the highest concentration of Drug A to the first column of

wells. Perform a two-fold serial dilution across the plate by transferring 50 µL from each well
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to the next in the same row. d. Add 50 µL of the highest concentration of Drug B to the first

row of wells. Perform a two-fold serial dilution down the plate by transferring 50 µL from each

well to the one below it in the same column. This will create a gradient of both drugs.

Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in CAMHB

equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this

suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of

the microtiter plate.

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the

checkerboard plate.

Controls: a. Growth Control: A well containing only CAMHB and the bacterial inoculum. b.

Sterility Control: A well containing only CAMHB. c. Single Drug Controls: Include a row and a

column with serial dilutions of each drug individually to determine their MICs.

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading Results: a. Determine the MIC for each drug alone and in combination by identifying

the lowest concentration that completely inhibits visible growth. This can be done visually or

with a microplate reader.

Calculation of FIC Index: a. Calculate the FIC index for each well showing no growth using

the formula described in the FAQ section. The lowest FIC index is reported as the result of

the interaction.

Mandatory Visualizations
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Inconsistent Combi-2 MIC Results

Are MICs of individual drugs consistent?

Troubleshoot single-drug MICs:
- Check inoculum density

- Calibrate pipettes
- Verify media and reagents

- Use QC strains

No

Are all controls (growth, sterility) valid?

Yes

Troubleshoot controls:
- Check inoculum viability
- Verify media preparation
- Rule out contamination

No

Is there high variability between replicates?

Yes

Troubleshoot replicates:
- Review pipetting technique

- Ensure homogeneous inoculum
- Address edge effects

Yes

Are there 'skipped wells' present?

No

Troubleshoot skipped wells:
- Check for contamination

- Look for compound precipitation
- Consider paradoxical effect

Yes

Recalculate FIC Index

No

Interpret Results:
- Synergy (FIC <= 0.5)

- Additive/Indifference (FIC > 0.5 to 4.0)
- Antagonism (FIC > 4.0)

Consistent Results

Click to download full resolution via product page

Caption: Troubleshooting decision tree for inconsistent Combi-2 MIC assay results.
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Prepare Materials:
- Antimicrobial stocks

- Growth media
- Bacterial culture

Prepare Checkerboard Plate:
- Serial dilutions of Drug A and Drug B

Prepare Standardized Inoculum
(0.5 McFarland)

Inoculate Plate and Controls

Incubate at 35-37°C for 16-20h

Read MICs (Visually or Spectrophotometrically)

Calculate Fractional Inhibitory
Concentration (FIC) Index

Interpret Interaction
(Synergy, Additive, Antagonism)

Click to download full resolution via product page

Caption: Experimental workflow for a Combi-2 (Checkerboard) MIC assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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